Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate, also known as Tolfenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of various inflammatory conditions. Tolfenamic acid exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it an attractive therapeutic option for the management of pain and inflammation.
Mechanism Of Action
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the regulation of various physiological processes, including pain and inflammation. By inhibiting the activity of COX enzymes, tolfenamic acid reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical And Physiological Effects
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic activities. Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid also exhibits anti-platelet and anti-tumor properties, making it a potential therapeutic option for the management of various diseases.
Advantages And Limitations For Lab Experiments
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic properties, as well as its ability to inhibit the activity of COX enzymes. However, tolfenamic acid also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are several potential future directions for research on tolfenamic acid, including the development of new formulations and delivery methods, as well as the investigation of its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of tolfenamic acid and to identify potential new targets for drug development.
In conclusion, tolfenamic acid is a potent anti-inflammatory drug that exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic activities. Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has several potential applications in scientific research, and its use in laboratory experiments has several advantages. However, further research is needed to fully understand its mechanisms of action and to identify potential new targets for drug development.
Synthesis Methods
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid can be synthesized using various methods, including the reaction of 2-chlorobenzoyl chloride with 4-ethyl-5-methylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with isopropyl alcohol and sodium hydroxide to yield the final product.
Scientific Research Applications
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate acid has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research has been its anti-inflammatory and analgesic properties. Studies have shown that tolfenamic acid exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.
properties
CAS RN |
6126-51-8 |
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Product Name |
Propan-2-yl 2-(2-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate |
Molecular Formula |
C18H20ClNO3S |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
propan-2-yl 2-[(2-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H20ClNO3S/c1-5-12-11(4)24-17(15(12)18(22)23-10(2)3)20-16(21)13-8-6-7-9-14(13)19/h6-10H,5H2,1-4H3,(H,20,21) |
InChI Key |
ZMSJZDPRXFRCMD-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2Cl)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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